molecular formula C15H18N4O2 B13867583 6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine

6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine

Cat. No.: B13867583
M. Wt: 286.33 g/mol
InChI Key: CSFMHBDPXCSDQY-UHFFFAOYSA-N
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Description

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C16H18N4O2. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis. This compound is characterized by the presence of a methoxy group at the 6’ position and a morpholino group at the 6 position of the bipyridine core, along with an amine group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bipyridine intermediate.

    Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the bipyridine intermediate.

    Amine Group Introduction: The amine group can be introduced through a reductive amination reaction, where an amine donor reacts with the bipyridine intermediate in the presence of a reducing agent.

Industrial Production Methods

Industrial production of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions and form coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6’-Methoxy-3,3’-bipyridin-4-amine: Lacks the morpholino group, which may affect its chemical reactivity and biological activity.

    6-Morpholino-3,3’-bipyridin-4-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    3,3’-Bipyridin-4-amine: Lacks both the methoxy and morpholino groups, making it less functionalized and potentially less versatile in applications.

Uniqueness

6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is unique due to the presence of both methoxy and morpholino groups, which enhance its chemical versatility and potential for diverse applications. The combination of these functional groups allows for unique interactions with molecular targets and improved solubility and stability in various environments.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

5-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine

InChI

InChI=1S/C15H18N4O2/c1-20-15-3-2-11(9-18-15)12-10-17-14(8-13(12)16)19-4-6-21-7-5-19/h2-3,8-10H,4-7H2,1H3,(H2,16,17)

InChI Key

CSFMHBDPXCSDQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=C2N)N3CCOCC3

Origin of Product

United States

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